2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile
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Overview
Description
2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile is an organic compound with the molecular formula C₈H₃NO₂S It is a derivative of benzo[d][1,3]dioxole, featuring a thioxo group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile typically involves the reaction of benzo[d][1,3]dioxole derivatives with sulfur-containing reagents. One common method includes the use of thionyl chloride (SOCl₂) and potassium thiocyanate (KSCN) under controlled conditions to introduce the thioxo group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated and hydroxylated derivatives.
Scientific Research Applications
2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the carbonitrile group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Benzo[d][1,3]dioxole-2-thione
- Benzo[d][1,3]dioxole-5-carbaldehyde
- Benzo[d][1,3]dioxole-5-carboxylate
Uniqueness
2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile is unique due to the presence of both a thioxo group and a carbonitrile group, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a broader range of synthetic and application possibilities .
Properties
Molecular Formula |
C8H3NO2S |
---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
2-sulfanylidene-1,3-benzodioxole-5-carbonitrile |
InChI |
InChI=1S/C8H3NO2S/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-3H |
InChI Key |
ZRXHVSAISZJSOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)OC(=S)O2 |
Origin of Product |
United States |
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